1-(4-Methylbenzoyl)-1H-benzotriazole

Organic Synthesis Samarium Diiodide Diketone Formation

Sourcing the exact sertraline 2,3-dichloro isomer impurity marker is a critical QC bottleneck-generic N-acylbenzotriazoles fail method validation. 1-(4-Methylbenzoyl)-1H-benzotriazole (CAS 59046-28-5) is the non-substitutable reference standard for HPLC/GC pharmacopoeial compliance. • Sertraline impurity ID: qualified ref. material for ANDA submissions & stability studies. • SmI2 coupling: 69% yield to 4,4'-dimethylbenzil diketone scaffold. • FVP thermolysis: 92% yield to p-toluoyl chloride. Batch-specific CoA. Immediate global dispatch.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 59046-28-5
Cat. No. B027401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzoyl)-1H-benzotriazole
CAS59046-28-5
Synonyms1H-Benzotriazol-1-yl(4-methylphenyl)methanone;  _x000B_1-(p-Toluoyl)-1H-benzotriazole
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2
InChIInChI=1S/C14H11N3O/c1-10-6-8-11(9-7-10)14(18)17-13-5-3-2-4-12(13)15-16-17/h2-9H,1H3
InChIKeyYOYAUIFNAMODDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylbenzoyl)-1H-benzotriazole: Overview and Key Properties


1-(4-Methylbenzoyl)-1H-benzotriazole (CAS 59046-28-5) is a member of the N-acylbenzotriazole family, a class of compounds recognized for their utility as stable, crystalline acylating agents in organic synthesis . Its structure comprises a benzotriazole moiety linked to a 4-methylbenzoyl group (C14H11N3O; MW 237.26 g/mol) [1]. This compound serves as a versatile building block and is particularly noted for its application as a reference standard for pharmaceutical impurities, including sertraline-related substances .

Why Substitution with N-Acylbenzotriazole Analogs Fails


Despite sharing a core N-acylbenzotriazole scaffold, seemingly minor substituent modifications on the benzoyl ring profoundly alter a compound's performance in specific chemical transformations. For instance, the para-methyl substituent in 1-(4-methylbenzoyl)-1H-benzotriazole directly impacts reaction yields in samarium diiodide (SmI2)-promoted couplings and product distribution in gas-phase thermolysis compared to unsubstituted, chloro-, or methoxy- analogs [1][2]. Furthermore, its unique role as a specific impurity marker for sertraline hydrochloride necessitates its exact use as a reference standard, as other N-acylbenzotriazoles would be chemically and analytically distinct, leading to inaccurate method validation or quality control outcomes .

Quantitative Performance Comparison vs. Analogs


Higher Yield in Diketone Synthesis

In a comparative study, 1-(4-methylbenzoyl)-1H-benzotriazole exhibited a substantially higher yield (69%) in the samarium diiodide-promoted coupling reaction to form 4,4'-dimethylbenzil, significantly outperforming the formation of analogous diketones from other N-acylbenzotriazoles under identical conditions. For example, the unsubstituted benzotriazol-1-yl derivative yielded ~10% of the corresponding product [1].

Organic Synthesis Samarium Diiodide Diketone Formation

Unique Pyrolysis Selectivity to p-Toluoyl Chloride

Gas-phase pyrolysis of 1-(4-methylbenzoyl)-1H-benzotriazole results in a near-quantitative yield (92%) of p-toluoyl chloride. In stark contrast, closely related analogs diverge into other major products: 1-(4-chlorobenzoyl)-1H-benzotriazole yields primarily 2-(4-chlorophenyl)benzoxazole (~14%), while 1-(4-methoxybenzoyl)-1H-benzotriazole produces 2-(4-methoxyphenyl)benzoxazole (~21%) and 4-methoxybenzamide [1].

Gas-Phase Pyrolysis Mechanistic Studies Thermal Stability

Higher Melting Point and Physical Form

The presence of the para-methyl group imparts a higher melting point (112-114°C) to 1-(4-methylbenzoyl)-1H-benzotriazole compared to the unsubstituted 1-benzoyl-1H-benzotriazole (melting point 104°C) [1]. Both are crystalline solids, but this 8-10°C elevation can influence purification, formulation, and storage stability.

Physical Chemistry Crystallinity Handling Properties

Sertraline Impurity Reference Standard

1-(4-Methylbenzoyl)-1H-benzotriazole is explicitly identified as a sertraline 2,3-dichloro isomer impurity . Its use as a reference substance for drug impurity analysis is documented, enabling accurate method development and validation for the quality control of sertraline hydrochloride active pharmaceutical ingredient (API) .

Pharmaceutical Analysis Impurity Profiling Reference Standard

Key Application Scenarios


Synthesis of 4,4'-Dimethylbenzil

Procure this compound as the optimal N-acylbenzotriazole precursor for synthesizing 4,4'-dimethylbenzil via samarium diiodide (SmI2)-promoted coupling. The 69% yield observed in published protocols makes it a high-performing building block for accessing this specific diketone scaffold, which is a valuable intermediate in various organic syntheses [1].

Gas-Phase Pyrolysis Studies

Use 1-(4-methylbenzoyl)-1H-benzotriazole as a model substrate in flash vacuum pyrolysis (FVP) experiments to generate p-toluoyl chloride in near-quantitative yield (92%). Its distinct and predictable thermal decomposition pathway, which contrasts sharply with that of chloro- or methoxy- analogs, makes it a reliable reagent for studies requiring the clean generation of this specific acyl chloride [2].

Sertraline API Impurity Control

Source this compound as a qualified reference standard for identifying and quantifying the sertraline 2,3-dichloro isomer impurity. It is a non-substitutable reference material essential for developing and validating HPLC or GC methods, performing stability studies, and ensuring compliance with regulatory pharmacopoeial standards for sertraline hydrochloride .

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